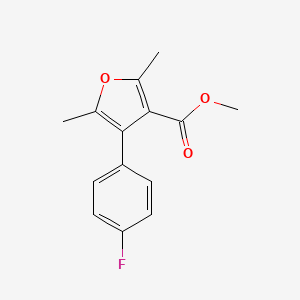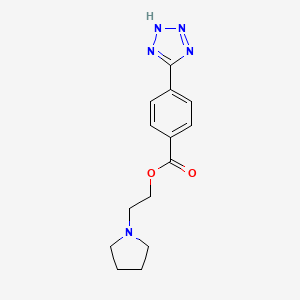![molecular formula C14H17NO5 B12534097 Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate CAS No. 864852-82-4](/img/structure/B12534097.png)
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of propanedioic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate can be synthesized through several methods. One common method involves the reaction of ethyl 2-oxo-2-(pyridin-2-yl)acetate with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an inert atmosphere at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl [2-oxo-2-(pyridin-2-yl)acetyl]propanedioate.
Reduction: Reduction of the compound can yield diethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]propanedioate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl [2-oxo-2-(pyridin-2-yl)acetyl]propanedioate.
Reduction: Diethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in the compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A simpler analog with similar reactivity but lacking the propanedioate moiety.
Diethyl [2-oxo-2-(pyridin-3-yl)ethyl]propanedioate: A positional isomer with the pyridine nitrogen at the 3-position instead of the 2-position.
Diethyl [2-oxo-2-(pyridin-4-yl)ethyl]propanedioate: Another positional isomer with the pyridine nitrogen at the 4-position.
Uniqueness
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate is unique due to the presence of both the pyridine ring and the propanedioate moiety, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
864852-82-4 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
diethyl 2-(2-oxo-2-pyridin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-12(16)11-7-5-6-8-15-11/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
RKVYDARVBVRQCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C1=CC=CC=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




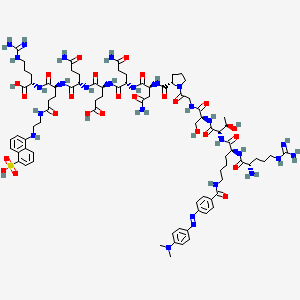
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
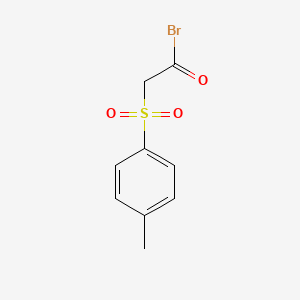

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
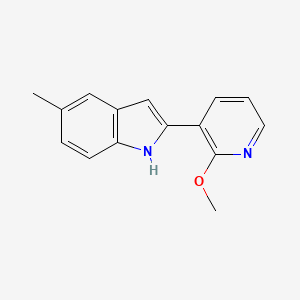
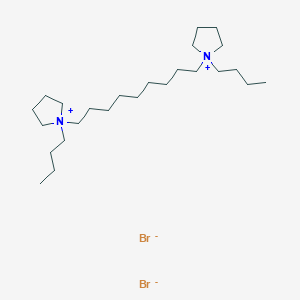
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
